trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes an indole moiety, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the indole moiety, the cyclohexane ring, and the carboxylic acid group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction can produce alcohols from carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions.
Biology: In biological research, the compound may be used as a probe to study biochemical pathways and interactions involving indole derivatives.
Medicine: Potential medicinal applications include the development of new drugs targeting specific molecular pathways, given the compound’s unique structure and functional groups.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to signal transduction and cellular responses . The cyclohexane ring and carboxylic acid group further contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
trans-4-Methyl-1-cyclohexanecarboxylic acid: This compound shares the cyclohexane ring and carboxylic acid group but lacks the indole moiety, making it less complex.
trans-4-[(6-Bromo-1,3-benzothiazol-2-yl)amino]methylcyclohexanecarboxylic acid: This compound has a similar structure but includes a benzothiazole moiety instead of the indole group.
Uniqueness: The presence of the indole moiety in trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid distinguishes it from similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C25H28N2O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H28N2O4/c28-24(26-15-18-6-8-21(9-7-18)25(29)30)16-27-13-12-20-10-11-22(14-23(20)27)31-17-19-4-2-1-3-5-19/h1-5,10-14,18,21H,6-9,15-17H2,(H,26,28)(H,29,30) |
InChI Key |
CNBFDPYIZNMYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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